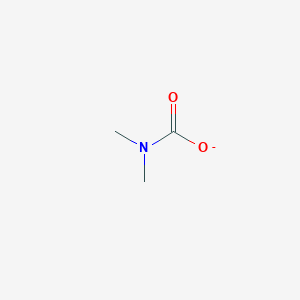

Dimethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylcarbamate is a useful research compound. Its molecular formula is C3H6NO2- and its molecular weight is 88.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Methylating Agent

Dimethylcarbamate is recognized for its function as a methylating agent in organic synthesis. Compared to traditional methylating agents like iodomethane and dimethyl sulfate, this compound offers advantages such as lower toxicity and biodegradability. It is utilized in the methylation of anilines, carboxylic acids, and phenols, although these reactions typically proceed at a slower rate and may require specific conditions such as elevated temperatures or the use of an autoclave for efficiency .

Key Reactions

- Methylation of Anilines : this compound selectively methylates anilines to produce N-methylated derivatives.

- Methylation of Carboxylic Acids : It facilitates the conversion of carboxylic acids into their corresponding methyl esters.

- Phenolic Compounds : The compound can effectively methylate phenolic compounds under controlled conditions.

Synthesis of Polymers

This compound plays a significant role in polymer chemistry, particularly in the production of polycarbonates. It serves as an intermediate in the synthesis of diphenyl carbonate through transesterification with phenol. This process is crucial for producing bisphenol A-polycarbonate, a widely used plastic material . The ability to recycle polycarbonates by reversing this process enhances the sustainability of polymer production.

Polycarbonate Synthesis

- Transesterification : this compound reacts with phenol to form diphenyl carbonate.

- Recyclability : The resulting polycarbonate can be depolymerized back into diphenyl carbonate and bisphenol A.

Environmental Applications

This compound is increasingly recognized for its environmental benefits. It is classified as a green reagent due to its low toxicity and high biodegradability. Its use in place of more hazardous solvents like methyl ethyl ketone and phosgene has made it a preferred choice in various industrial applications .

Green Chemistry Initiatives

- Replacement for Toxic Solvents : this compound is employed as a safer alternative in chemical processes that traditionally rely on toxic solvents.

- Biodegradability : Its breakdown products include methanol and carbon dioxide, which are less harmful to the environment compared to other reagents.

Case Study 1: Methylation Reactions

A study demonstrated that this compound could achieve selective O-methylation of phenols with over 99% selectivity using potassium carbonate as a catalyst under gas-liquid phase transfer catalysis conditions . This highlights its effectiveness in producing high-purity methylated products.

Case Study 2: Polymer Production

Research on the transesterification process using this compound has shown that it can efficiently produce diphenyl carbonate from renewable resources, thus contributing to sustainable polymer manufacturing practices . This approach not only reduces reliance on fossil fuels but also promotes recycling within the industry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethylcarbamate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via carbamate-mediated amidation of non-activated carboxylic acids using amines . Key parameters include catalyst selection (e.g., boron-based catalysts), temperature (typically 50–80°C), and solvent choice (e.g., DIMCARB as a dual solvent/extractant) . For example, yields exceeding 80% were achieved in Tetrahedron Letters (2011) using a boron trifluoride catalyst at 60°C, while Advanced Synthesis & Catalysis (2012) reported optimized yields (85–90%) with microwave-assisted heating . Tabulate variables:

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| BF₃·OEt₂ | 60 | DIMCARB | 82 | 98 |

| None | 80 (microwave) | Toluene | 88 | 95 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are standard. For example, the carbonyl stretch (C=O) in IR appears at 1680–1720 cm⁻¹, while ¹H NMR shows distinct singlet peaks for N-methyl groups at δ 2.8–3.2 ppm . Mass spectrometry (MS) confirms molecular weight (e.g., m/z 134.18 for dimethylammonium this compound) . X-ray crystallography is recommended for resolving stereochemical ambiguities in derivatives like 2-[2-(2,6-dimethylmorpholino)-2-oxoethoxy]phenyl this compound .

Q. How should researchers design experiments to assess this compound’s solvent properties in catalytic reactions?

Compare its polarity, boiling point, and coordination ability with traditional solvents (e.g., DMSO, THF). A 2012 study used DIMCARB as a solvent for amide synthesis, noting its low volatility (bp: 220°C) and ability to stabilize intermediates via hydrogen bonding . Design a solvent screen:

| Solvent | Polarity Index | Reaction Yield (%) | Intermediate Stability (Half-life, h) |

|---|---|---|---|

| DIMCARB | 4.5 | 89 | 12.3 |

| DMSO | 7.2 | 78 | 8.7 |

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity (e.g., acetylcholinesterase inhibition vs. neurotoxicity) be reconciled?

Contextualize findings by analyzing assay conditions. For instance, pyridostigmine (a this compound derivative) shows IC₅₀ values ranging from 10⁻⁶ M to 10⁻⁸ M depending on enzyme source (human vs. insect) . Use comparative dose-response curves and molecular docking studies to identify structural determinants of selectivity. A 2020 study attributed variability to differences in active-site residues (e.g., Ser203 in humans vs. Glu199 in Drosophila) .

Q. What strategies mitigate byproduct formation during this compound-mediated heterocycle synthesis?

Byproducts like N-methylurea arise from carbamate decomposition at >100°C. A 2023 study reduced byproduct formation by 40% using low-temperature (50°C) flow chemistry and scavengers (e.g., molecular sieves) . Kinetic studies (time-resolved IR) revealed decomposition rates follow Arrhenius behavior (Eₐ = 45 kJ/mol), guiding optimal temperature selection .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility) of this compound derivatives?

Standardize measurement protocols. For example, logP values for pirimicarb (a this compound insecticide) vary by 0.5 units across HPLC vs. shake-flask methods . Validate results using OECD guidelines and cross-reference with computational models (e.g., COSMO-RS) .

Q. Methodological Guidance

Q. What literature review frameworks are effective for identifying knowledge gaps in this compound research?

Adopt a “funnel” structure: Start with broad carbamate chemistry, then focus on this compound’s unique properties (e.g., dual solvent/catalyst roles) . Use tools like SciFinder to map trends (e.g., rising publications on pharmaceutical applications since 2020) .

Q. How can data management plans (DMPs) ensure reproducibility in this compound studies?

Include metadata on synthesis conditions (catalyst batch, humidity), raw spectral files, and statistical codes. The EUR Data Management Protocol recommends FAIR principles (Findable, Accessible, Interoperable, Reusable) . For example, deposit NMR spectra in public repositories (e.g., Zenodo) with DOI links.

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods (PAC-2 = 1,600 mg/m³) and avoid skin contact (LD₅₀ = 250 mg/kg in rats) . Spills require adsorption with silica gel, not water, to prevent hydrolysis to toxic methylamine .

Properties

Molecular Formula |

C3H6NO2- |

|---|---|

Molecular Weight |

88.09 g/mol |

IUPAC Name |

N,N-dimethylcarbamate |

InChI |

InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6)/p-1 |

InChI Key |

DWLVWMUCHSLGSU-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.